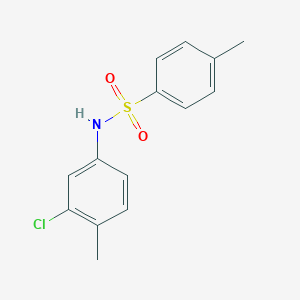
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, also known as 4-chloro-N-(4-tolyl) benzenesulfonamide (CTB), is a potent sulfonamide compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound has shown promising results in treating various diseases and disorders due to its unique chemical structure and properties.
Applications De Recherche Scientifique
CTB has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CTB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CTB has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
CTB exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. CTB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. CTB also inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In addition, CTB has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, CTB has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage. In vivo, CTB has been shown to reduce tumor growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for use in lab experiments, including its potent activity, relatively low toxicity, and availability for purchase. However, CTB also has some limitations, including its solubility in aqueous solutions and potential off-target effects.
Orientations Futures
There are several future directions for research on CTB, including the development of more potent analogs, the investigation of its potential therapeutic applications in other disease areas, and the elucidation of its precise mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration route for CTB in various disease models.
Méthodes De Synthèse
CTB can be synthesized through a multistep process involving the reaction of 4-chloro-3-methylphenylamine with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. The resulting compound is then purified and crystallized to obtain pure CTB.
Propriétés
Formule moléculaire |
C14H14ClNO2S |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-12-6-5-11(2)14(15)9-12/h3-9,16H,1-2H3 |
Clé InChI |
CJDXDKFHYLWZFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



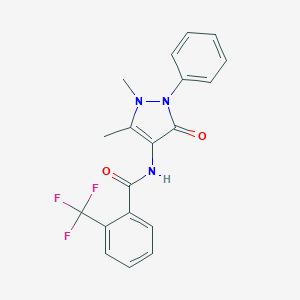
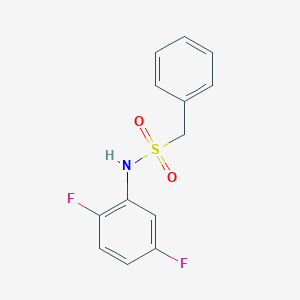
![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)
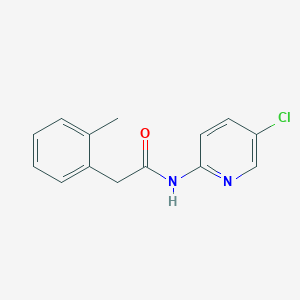
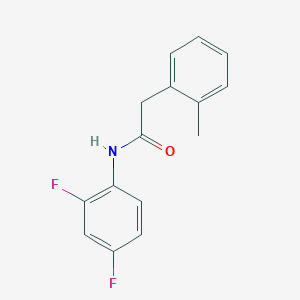
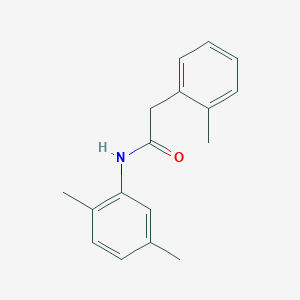
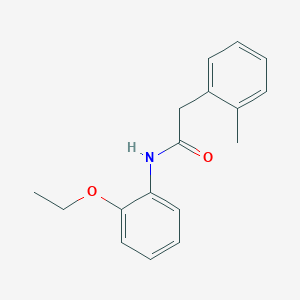
![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)
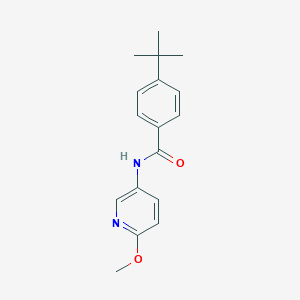
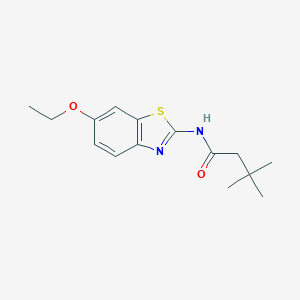
![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
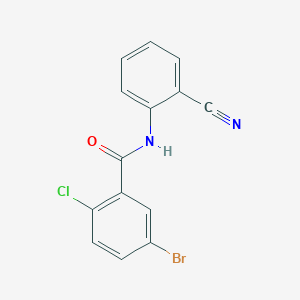
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)